methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and a dihydropyridinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of various intermediates. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. This intermediate is then coupled with a dihydropyridinyl derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and dihydropyridinyl moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxyphenyl acetate: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenethylamine: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical and biological studies.
Uniqueness
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O7/c1-33-19-11-10-15(13-20(19)34-2)22-27-23(36-28-22)17-8-6-12-29(24(17)31)14-21(30)26-18-9-5-4-7-16(18)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGQHBFLHYUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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